molecular formula C10H10BrCl2N3O2 B587907 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide CAS No. 1194434-39-3

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide

Cat. No.: B587907
CAS No.: 1194434-39-3
M. Wt: 355.013
InChI Key: YVUNMMZTHKHYMZ-UHFFFAOYSA-N
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Description

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide is a heterocyclic aromatic compound containing a quinazoline moiety substituted by amine and chlorine groups. This compound is known for its strong basic properties and is a metabolite of anagrelide .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide typically involves the reaction of 2-amino-5,6-dichloro-3(4H)-quinazoline with acetic acid and hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its strong basic nature and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2.BrH/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7;/h1-2H,3-4H2,(H2,13,14)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUNMMZTHKHYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737279
Record name (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194434-39-3
Record name (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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